1,6-Dimethoxynaphthalene

描述

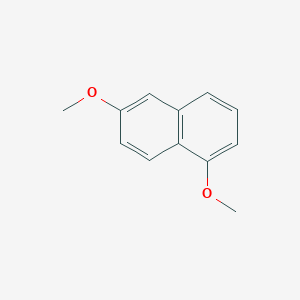

1,6-Dimethoxynaphthalene is an organic compound with the molecular formula C12H12O2. It is a derivative of naphthalene, where two methoxy groups are substituted at the 1 and 6 positions of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

准备方法

1,6-Dimethoxynaphthalene can be synthesized through the O-dimethylation of 1,6-dihydroxynaphthalene using dimethyl sulfate in the presence of sodium hydroxide . The reaction is typically carried out in a two-stage process:

First Stage: Sodium hydrosulfite is added to a medium of petroleum ether and sodium hydroxide aqueous solution to prevent oxidation. Quaternary ammonium salt is used as a phase transition catalyst, and dimethyl sulfate is added gradually.

Second Stage: Additional sodium hydroxide aqueous solution and dimethyl sulfate are added to complete the reaction.

This method is advantageous due to its high purity yield and the ability to recover and reuse petroleum ether.

化学反应分析

1,6-Dimethoxynaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can convert it to dihydronaphthalenes.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Macrocyclic Compound Synthesis

Calixnaphthalenes : One significant application of 1,6-DMN is in the synthesis of calixnaphthalenes through the condensation reaction with formaldehyde. This reaction is catalyzed by Brønsted acids such as trifluoroacetic acid (TFA). The resulting macrocycles exhibit interesting stereochemical features and enhanced electron-rich cavities compared to traditional calixarenes .

The synthesis process can yield various products, including tetramers with distinct symmetrical properties. For example, two tetrameric products were identified in one study, characterized by their NMR spectra which indicated different symmetry levels (C4-symmetric and C1-symmetric structures) .

Photophysical Properties

1,6-Dimethoxynaphthalene-based macrocycles have been shown to exhibit fluorescence properties. The interactions between electron-rich and electron-poor aromatic surfaces can lead to charge-transfer complexes that alter UV/Vis spectra significantly. However, studies indicate that charge transfer processes are not pronounced in certain complexes formed with 1,6-DMN .

Material Science Applications

In material science, 1,6-DMN has potential applications due to its ability to form hybrid macrocycles. These materials can be used for various applications including:

- Sensors : The fluorescence properties can be utilized in designing sensors for detecting environmental pollutants.

- Optoelectronic Devices : The unique electronic properties may allow for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Synthesis of Calixnaphthalenes

A study conducted on the synthesis of calixnaphthalenes from 1,6-DMN demonstrated that varying the reaction conditions (such as solvent type and concentration) could optimize yields up to 15% for specific macrocyclic products . The study highlighted the importance of understanding the reaction mechanisms involved in forming these complex structures.

Case Study 2: Photophysical Characterization

Another research effort focused on the photophysical characterization of macrocycles derived from 1,6-DMN. The findings indicated that while some complexes displayed fluorescence, they did not show significant changes in molar absorption coefficients or quantum yields upon complexation . This suggests that while 1,6-DMN is promising for developing fluorescent materials, further optimization may be required.

作用机制

The mechanism of action of 1,6-dimethoxynaphthalene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biological pathways and exerting therapeutic effects .

相似化合物的比较

1,6-Dimethoxynaphthalene can be compared with other dimethoxynaphthalene derivatives, such as:

- 1,5-Dimethoxynaphthalene

- 1,7-Dimethoxynaphthalene

- 2,6-Dimethoxynaphthalene

- 2,3-Dimethoxynaphthalene

These compounds share similar structural features but differ in the positions of the methoxy groups, which can influence their chemical reactivity and applications. For example, this compound is unique in its ability to form specific macrocyclic structures, making it valuable in supramolecular chemistry .

生物活性

1,6-Dimethoxynaphthalene (DMN) is an organic compound with the molecular formula CHO. It is a dimethoxy derivative of naphthalene, where methoxy groups are substituted at the 1 and 6 positions of the naphthalene ring. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

This compound can be synthesized through several methods, including:

- O-Dimethylation : This involves the reaction of 1,6-dihydroxynaphthalene with dimethyl sulfate in the presence of sodium hydroxide. The reaction proceeds through a two-stage process that ensures high purity yields.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated various naphthalene derivatives for their effectiveness against a range of bacterial strains. The results showed that DMN and its derivatives could inhibit bacterial growth, suggesting potential applications in developing new antibacterial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that DMN can inhibit cell proliferation in cancer cell lines. The compound exhibited a dose-dependent cytotoxic effect with an IC₅₀ value of approximately 0.13 mM . These findings suggest that DMN may act on specific molecular targets involved in cancer progression.

The biological activity of this compound is thought to involve interactions with various cellular pathways:

- Enzyme Inhibition : DMN may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) : The compound's antioxidant properties could mitigate oxidative stress in cells, influencing apoptosis pathways .

Study 1: Antioxidant Activity

In a comparative study assessing the antioxidant capacity of various naphthalene derivatives, DMN was found to have moderate antioxidant activity. While it did not outperform other compounds like naphthalene-2,3-dicarboxylic acid (NDA), it still showed significant potential for applications in reducing oxidative damage in cells .

Study 2: Antidiabetic Effects

Another investigation explored the effects of DMN on glucose metabolism. The study revealed that while DMN could influence cholesterol levels positively, it also had varied effects on glucose and triglyceride concentrations. This dual action suggests that DMN may have therapeutic potential in managing metabolic disorders .

Comparative Analysis

To better understand the biological activity of this compound relative to other similar compounds, a comparison table is presented below:

| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 1,5-Dimethoxynaphthalene | Low | Minimal | High |

| 1,8-Dimethoxynaphthalene | Moderate | Low | High |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,6-dimethoxynaphthalene in laboratory settings?

A common approach involves nucleophilic substitution or etherification of naphthol derivatives. For example, reacting 1,6-dihydroxynaphthalene with methylating agents like methyl bromide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions in polar aprotic solvents like DMF . Reaction progress can be monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction with ethyl acetate and purification via column chromatography. Ensure stoichiometric control to avoid over-methylation.

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve methoxy group orientations and π-stacking interactions in the naphthalene backbone . Crystallization conditions (e.g., solvent polarity, temperature gradients) must be optimized to obtain diffraction-quality crystals.

Q. What safety precautions are critical when handling this compound?

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal: Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

- Emergency Protocols: For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved in synthetic chemistry?

Regioselectivity is influenced by electronic and steric effects. For example:

- AlCl₃-Mediated Cleavage: Aroylation at the peri-positions (1- or 8-) directs AlCl₃ to cleave the β(2)-methoxy group preferentially over β(7), exploiting neighboring group participation from the carbonyl .

- TiCl₄-DABCO Systems: Enable imination at specific sites by stabilizing transition states through Lewis acid-base interactions .

Design experiments with controlled stoichiometry, temperature (-20°C to 80°C), and reaction time (2–24 hours) to optimize selectivity.

Q. What mechanistic insights explain contradictory reactivity data in methoxy-substituted naphthalenes?

Contradictions often arise from competing pathways:

- Electronic Effects: Electron-donating methoxy groups activate certain positions for electrophilic substitution but deactivate others.

- Solvent Polarity: Polar solvents stabilize charge-separated intermediates, altering reaction trajectories.

Use computational tools (DFT calculations) to map electron density surfaces and validate hypotheses with kinetic isotope effects or trapping experiments .

Q. How should researchers address gaps in toxicological data for this compound?

Extrapolate cautiously from structurally related compounds (e.g., naphthalene, methylnaphthalenes):

- In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay) on human cell lines (HEK293, HepG2) to assess acute toxicity.

- Environmental Impact: Use OECD guidelines for biodegradation and bioaccumulation studies.

- Cross-Reference: Compare with toxicological profiles of 1,4-diethoxynaphthalene, noting differences in metabolic pathways (e.g., cytochrome P450 interactions) .

Q. What strategies mitigate solubility challenges during purification of this compound derivatives?

- Solvent Selection: Test binary mixtures (e.g., CHCl₃:MeOH, 10:1) to improve solubility.

- Derivatization: Introduce temporary polar groups (e.g., acetyl) to enhance solubility, followed by deprotection.

- Chromatography: Use reverse-phase HPLC with C18 columns and gradient elution (water:acetonitrile) for polar analogs .

Q. Methodological Notes

- Structural Validation: Combine SCXRD with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) for unambiguous characterization.

- Reaction Optimization: Employ Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent) and identify optimal conditions.

- Data Reproducibility: Document batch-specific variations (e.g., moisture content in AlCl₃) that may impact outcomes .

属性

IUPAC Name |

1,6-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-10-6-7-11-9(8-10)4-3-5-12(11)14-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUFUWIWCCOVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304821 | |

| Record name | 1,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3900-49-0 | |

| Record name | 3900-49-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Dimethoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。